molecular formula C4Cl3IN2 B2575347 2,4,6-Trichloro-5-iodopyrimidine CAS No. 1137576-61-4

2,4,6-Trichloro-5-iodopyrimidine

Cat. No.: B2575347
CAS No.: 1137576-61-4
M. Wt: 309.31
InChI Key: MFBKQYDNIUTLRN-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-iodopyrimidine is an organic compound with the molecular formula C4Cl3IN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms and one iodine atom attached to the pyrimidine ring, making it a highly halogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as barbituric acid. The process includes chlorination using phosphorus oxychloride and subsequent iodination. The reaction is typically carried out in a solvent like dioxane, with triethylamine as a base to neutralize the hydrogen chloride formed during the reaction.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-iodopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dioxane, often with a base such as triethylamine.

    Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride, depending on the desired transformation.

Major Products Formed

The major products formed from the substitution reactions of this compound include various substituted pyrimidine derivatives, which can be further functionalized for use in different applications.

Scientific Research Applications

2,4,6-Trichloro-5-iodopyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms in the compound can enhance its binding affinity to biological targets, making it a potent inhibitor or modulator of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,4-Dichloro-5-iodopyrimidine: Contains one less chlorine atom, which can affect its chemical reactivity and biological activity.

    2,4,6-Tribromopyrimidine: Contains bromine atoms instead of chlorine and iodine, leading to different reactivity and applications.

Uniqueness

2,4,6-Trichloro-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens allows for versatile reactivity in synthetic chemistry and potential for diverse biological activities.

Properties

IUPAC Name

2,4,6-trichloro-5-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKQYDNIUTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137576-61-4
Record name 2,4,6-trichloro-5-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A dry, argon-filled Schlenk tube with a magnetic stirrer bar and septum is initially charged with 2,4,6-trichloropyrimidine (184 mg, 1 mmol) in anhydrous THF (1 ml). After adding (TMP)2Zn.MgCl2 (3.16 ml, 1.2 mmol) at 25° C., the mixture is stirred for 1 h. Then a solution of iodine (355 mg, 1.4 mmol), dissolved in anhydrous THF (2 ml), is added dropwise and the reaction mixture is stirred at 25° C. for 1 h. After dilution with aqueous sat. NH4Cl solution (30 ml) and extraction with ethyl acetate (3×30 ml), the combined organic phases are dried over Na2SO4, and distillative removal of the solvent and purification by column chromatography on silica gel (heptane:ethyl acetate) afforded the desired compound (240 mg, 78% of theory) as a colourless crystalline product.
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Two
Quantity
355 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
78%

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